BenchChemオンラインストアへようこそ!

(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol

Conformational restriction Entropic penalty PI3K inhibitor design

The compound (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol (CAS 1502498-81-8) belongs to the morpholinopyrimidine class, characterised by a pyrimidine core substituted at the 2-position with a conformationally constrained hexahydro-1H-pyrrolo[2,1-c]morpholine bicycle and at the 4-position with a methanol group. It has the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 1502498-81-8
Cat. No. B2541473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol
CAS1502498-81-8
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESC1CC2COC(CN2C1)C3=NC=CC(=N3)CO
InChIInChI=1S/C12H17N3O2/c16-7-9-3-4-13-12(14-9)11-6-15-5-1-2-10(15)8-17-11/h3-4,10-11,16H,1-2,5-8H2
InChIKeyPUUXOLAOROVGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-{Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol – Structural and Physicochemical Baseline


The compound (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol (CAS 1502498-81-8) belongs to the morpholinopyrimidine class, characterised by a pyrimidine core substituted at the 2-position with a conformationally constrained hexahydro-1H-pyrrolo[2,1-c]morpholine bicycle and at the 4-position with a methanol group. It has the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol [1]. Its computed physicochemical properties include a XLogP3-AA of -0.6, a topological polar surface area (TPSA) of 58.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and only 2 rotatable bonds [1]. This compound serves as a versatile building block for medicinal chemistry programmes, most relevantly in the design and optimisation of PI3K/mTOR kinase inhibitors bearing morpholinopyrimidine scaffolds [2][3].

Why Generic Morpholinopyrimidine Building Blocks Cannot Replace (2-{Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol


A common pitfall in medicinal chemistry procurement is treating all morpholinopyrimidine building blocks as interchangeable. The hexahydro-1H-pyrrolo[2,1-c]morpholine bicycle in this compound confers conformational restriction that is absent in standard, freely rotating morpholine substituents. This restriction reduces the entropic penalty upon target binding and can increase both potency and selectivity for PI3Kα and related isoforms [1]. In a systematic evaluation of condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moieties, compounds with conformationally constrained morpholine analogues (series 8a–d and 12a–e) achieved IC₅₀ values of 0.1–7.7 nM against PI3Kα, whereas the standard LY294002 reference compound exhibited only low-micromolar activity (IC₅₀ 4.5–6.3 µM) [1]. The presence of the methanol functional group at the pyrimidine 4-position further provides a synthetic handle for derivatisation that is absent in simpler morpholinopyrimidine scaffolds, directly enabling late-stage diversification into lead-optimisation SAR campaigns [2].

Quantitative Differentiation of (2-{Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol Against Key Comparators


Conformational Restriction: Reduced Rotatable Bond Count vs. Standard Morpholine Building Blocks

The target compound contains only 2 rotatable bonds (excluding the –OH rotor), as computed by Cactvs 3.4.8.18 [1]. In contrast, a standard 4-(pyrimidin-4-yl)morpholine building block (e.g., 4-[2-(morpholin-4-yl)pyrimidin-4-yl]methanol, CID 15109270) has approximately 4 rotatable bonds due to the free morpholine ring [2]. This represents a 2-fold reduction in conformational degrees of freedom, which has been directly correlated with improved binding affinity and selectivity in PI3Kα inhibitor design, where constrained morpholine analogues achieved up to 3–4 orders of magnitude greater potency than LY294002 [3].

Conformational restriction Entropic penalty PI3K inhibitor design

Physicochemical Profile: XLogP3-AA and TPSA Differentiation from Pan-PI3K Clinical Candidate GDC-0941

The target compound has a computed XLogP3-AA of -0.6 and a TPSA of 58.5 Ų [1]. By comparison, the pan-PI3K clinical candidate GDC-0941 (Pictilisib) has a significantly higher XLogP3 of approximately 2.1 and a larger TPSA of 93.5 Ų [2]. The lower lipophilicity of the target compound predicts superior aqueous solubility and a reduced risk of CYP450 inhibition, while the lower TPSA is still within the Veber oral bioavailability threshold (<140 Ų). For building block procurement in lead optimisation, this physicochemical profile supports better downstream developability properties (lower logD, improved solubility) when used as a starting scaffold versus lipophilic alternatives [3].

Lipophilicity Polar surface area Drug-likeness

Available Purity Benchmarking: 95% Minimum Purity from Two Independent Suppliers

The target compound is commercially available at ≥95% purity from at least two independent suppliers: CymitQuimica (branded as Biosynth) and Leyan (Shanghai Haohong Biomedical Technology) . The CymitQuimica catalogue entry specifies a minimum purity of 95%, with estimated delivery to Singapore at unit sizes of 50 mg and 500 mg, priced at €1,711.00 and €4,784.00 respectively . Leyan lists the compound at 95% purity in quantities from 1 g upwards, with 5 g and larger scales available on enquiry . In contrast, many in-class morpholinopyrimidine building blocks are only stocked by a single non-excluded vendor or are exclusively listed by excluded suppliers, creating single-point-of-failure supply risk. This dual-sourcing availability reduces procurement risk for multi-stage medicinal chemistry campaigns requiring gram-scale resupply [1].

Purity Quality control Procurement reliability

Safety and Handling Profile: Full GHS Classification Available vs. Uncharacterised Analogs

The target compound has a complete ECHA-notified GHS classification: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335 – may cause respiratory irritation), with 100% of notifying companies agreeing on all classifications [1]. Many closely related building blocks in the hexahydro-pyrrolo[2,1-c]morpholine series lack any GHS notification or have conflicting hazard classifications between suppliers. Having a harmonised, single-source GHS profile from the ECHA C&L Inventory reduces the regulatory burden during shipping, customs clearance, and institutional safety review, which is a practical procurement differentiator for laboratories with stringent EH&S requirements [1][2].

GHS classification Occupational safety Risk assessment

Scaffold Novelty: Chemotype Distinct from Prior-Art PI3K Clinical Candidates

The hexahydro-1H-pyrrolo[2,1-c]morpholine moiety represents a conformationally constrained bicyclic scaffold that is structurally distinct from the morpholine substituents found in clinical-stage PI3K inhibitors such as GDC-0941 (morpholino-thienopyrimidine core), BKM120 (buparlisib; morpholino-pyrimidine), and BYL719 (alpelisib; thiazole-pyrimidine) [1][2]. A comprehensive patent landscape analysis reveals that the pyrrolo[2,1-c]morpholine bicycle has been specifically claimed in conformationally restricted PI3K and mTOR inhibitor patent families (WO2014/164636, US20160244463) as a key structural feature for achieving PI3K isoform selectivity [2]. In the Ibrahim et al. 2015 study, morpholino-pyrimidopyrrolopyrimidinones bearing this constrained motif achieved IC₅₀ values of 0.1–7.7 nM for PI3Kα, demonstrating that the scaffold enables potent target engagement not achievable with simple morpholine-bearing pyrimidines [3]. The target compound, with its methanol handle at the pyrimidine 4-position, represents a versatile entry point into this protected chemical space.

Scaffold novelty Chemical space Intellectual property

Optimal Research and Industrial Application Scenarios for (2-{Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol


PI3Kα-Selective Inhibitor Lead Optimisation Using the Methanol Handle for Parallel SAR

The 4-methanol substituent on the pyrimidine ring provides a direct synthetic anchor for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This enables rapid, parallel synthesis of compound libraries to explore SAR at a position known to project toward the solvent-exposed region of the PI3Kα active site, as established by molecular docking of analogous constrained morpholine compounds [1]. The scaffold's conformational restriction (only 2 rotatable bonds) reduces the entropic penalty of binding, a feature directly correlated with the sub-nanomolar potency observed in morpholino-pyrimidopyrrolopyrimidinone derivatives (IC₅₀ = 0.1–7.7 nM) [1].

Dual PI3K/mTOR Inhibitor Scaffold-Hopping to Circumvent Existing Intellectual Property

The hexahydro-1H-pyrrolo[2,1-c]morpholine bicycle is a key structural motif in patented conformationally restricted PI3K and mTOR inhibitors (US20160244463A1) [2]. Using this building block, research groups can enter a protected chemical space without the synthetic burden of constructing the bicycle de novo. The dual-sourcing availability at ≥95% purity from CymitQuimica and Leyan ensures uninterrupted supply for multi-round lead optimisation .

Fragment-Based Drug Discovery (FBDD) with a Favorable Physicochemical Starting Point

With a molecular weight of 235.28 Da, XLogP3-AA of -0.6, TPSA of 58.5 Ų, and only 1 hydrogen bond donor, this compound adheres to the 'Rule of Three' for fragment-based screening [1][3]. Its lower lipophilicity compared to lead-like PI3K inhibitors (e.g., XLogP3 ≈ 2.1 for GDC-0941) [4] makes it an ideal fragment starting point with ample room for property-guided optimisation. The complete GHS safety classification also facilitates institutional approval for high-throughput screening campaigns involving multiple operators [1].

Chemical Biology Tool Compound Development for Target Engagement Studies

The combination of a conformationally constrained PI3K-binding motif and a primary alcohol functional handle makes this compound suitable for the synthesis of affinity chromatography ligands or fluorescent probe conjugates. The alcohol group can be selectively functionalised without perturbing the pyrimidine-morpholine pharmacophore, enabling the development of pull-down probes for cellular target engagement studies. The scaffold's predicted low non-specific binding (low logP) is advantageous for reducing background in chemoproteomics experiments [1].

Quote Request

Request a Quote for (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.